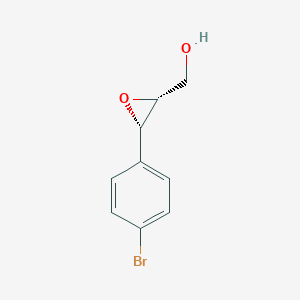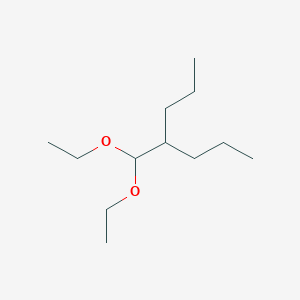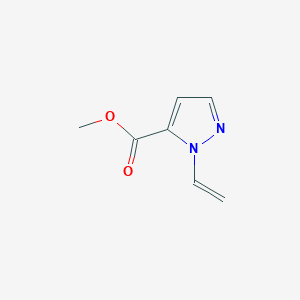
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate, also known as MEPC, is a chemical compound with a molecular formula of C7H7N2O2. It is a pyrazole derivative that has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate has been found to have potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that Methyl 1-ethenyl-1H-pyrazole-5-carboxylate inhibits the production of inflammatory cytokines and induces apoptosis in cancer cells. In agriculture, it has been studied for its insecticidal properties. Studies have shown that Methyl 1-ethenyl-1H-pyrazole-5-carboxylate is effective against various insect pests, including mosquitoes and cockroaches. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate varies depending on the application. In medicine, it has been shown to inhibit the production of inflammatory cytokines by inhibiting the activation of NF-kappaB. It also induces apoptosis in cancer cells by activating the caspase cascade. In agriculture, it acts as a neurotoxin by inhibiting the activity of acetylcholinesterase in insect pests. In materials science, it acts as a building block by undergoing various chemical reactions to form novel materials.
Biochemical and Physiological Effects:
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate has been found to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it has been shown to be effective against insect pests by inhibiting the activity of acetylcholinesterase. In materials science, it has been shown to undergo various chemical reactions to form novel materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate is its high yield and purity when synthesized using the palladium-catalyzed reaction of 1-ethynylpyrazole with methyl acrylate. Another advantage is its potential applications in various scientific research fields. However, one limitation is the lack of information on its toxicity and safety. Further studies are needed to determine its safety for use in various applications.
Zukünftige Richtungen
There are many future directions for the research of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate. In medicine, further studies are needed to determine its potential as a treatment for various inflammatory and cancer-related diseases. In agriculture, further studies are needed to determine its effectiveness against various insect pests and its safety for use in crops. In materials science, further studies are needed to determine its potential as a building block for the synthesis of novel materials. Overall, Methyl 1-ethenyl-1H-pyrazole-5-carboxylate has the potential to make significant contributions to various scientific research fields.
Synthesemethoden
The synthesis of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate can be achieved using various methods. One of the most common methods is the reaction of 1-ethynylpyrazole with methyl acrylate in the presence of a palladium catalyst. This method yields Methyl 1-ethenyl-1H-pyrazole-5-carboxylate with a high yield and purity. Other methods include the reaction of 1-ethynylpyrazole with methyl propiolate or the reaction of 1-ethynylpyrazole with methyl vinyl ketone.
Eigenschaften
IUPAC Name |
methyl 2-ethenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h3-5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYPSBRKIJGKTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556649 |
Source


|
| Record name | Methyl 1-ethenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate | |
CAS RN |
122818-18-2 |
Source


|
| Record name | Methyl 1-ethenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

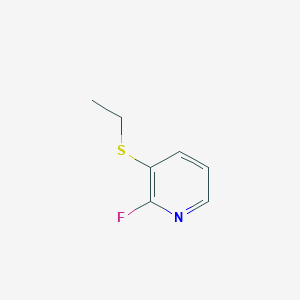
![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)


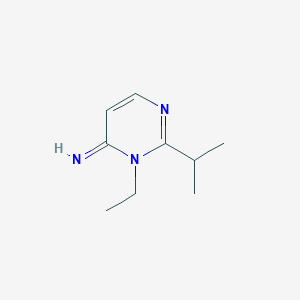
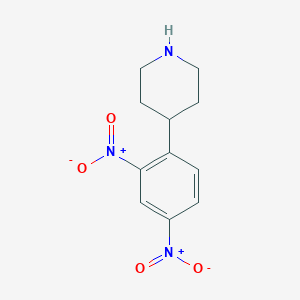
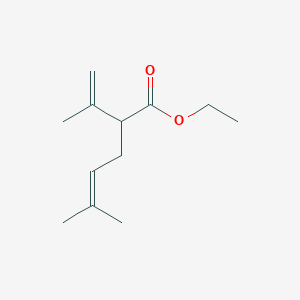
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
